Cobalamin

Description

Propriétés

Key on ui mechanism of action |

Vitamin B12 serves as a cofactor for _methionine synthase_ and _L-methylmalonyl-CoA mutase_ enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to _succinyl-CoA_ in the degradation of propionate, an important reaction required for both fat and protein metabolism. It is a lack of vitamin B12 cofactor in the above reaction and the resulting accumulation of methylmalonyl CoA that is believed to be responsible for the neurological manifestations of B12 deficiency. Succinyl-CoA is also necessary for the synthesis of hemoglobin. In tissues, vitamin B12 is required for the synthesis of _methionine_ from homocysteine. Methionine is required for the formation of S-adenosylmethionine, a methyl donor for nearly 100 substrates, comprised of DNA, RNA, hormones, proteins, as well as lipids. Without vitamin B12, tetrahydrofolate cannot be regenerated from 5-methyltetrahydrofolate, and this can lead to functional folate deficiency,. This reaction is dependent on methylcobalamin (vitamin B12) as a co-factor and is also dependent on folate, in which the methyl group of methyltetrahydrofolate is transferred to homocysteine to form _methionine_ and _tetrahydrofolate_. Vitamin B12 incorporates into circulating folic acid into growing red blood cells; retaining the folate in these cells. A deficiency of vitamin B12 and the interruption of this reaction leads to the development of megaloblastic anemia. CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES. Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis. |

|---|---|

Numéro CAS |

13408-78-1 |

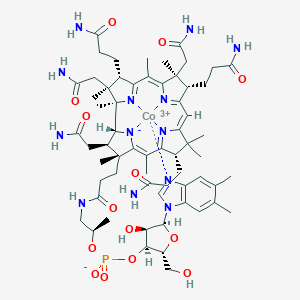

Formule moléculaire |

C62H88CoN13O14P |

Poids moléculaire |

1329.3 g/mol |

Nom IUPAC |

cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |

InChI |

InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56+,57-,59+,60-,61-,62-;/m0./s1 |

Clé InChI |

ASARMUCNOOHMLO-WLORSUFZSA-L |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Point d'ébullition |

300 > 300 °C |

Color/Form |

Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |

melting_point |

> 300 |

Description physique |

Solid |

Solubilité |

Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |

Origine du produit |

United States |

Foundational & Exploratory

Elucidation of the Anaerobic Cobalamin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalamin (Vitamin B12) is a complex organometallic cofactor essential for a wide range of metabolic processes. Its de novo biosynthesis is exclusive to certain bacteria and archaea, following either an aerobic or an anaerobic pathway. The anaerobic route is distinguished by its early insertion of cobalt into the tetrapyrrole macrocycle and its oxygen-independent chemistry. This technical guide provides an in-depth exploration of the anaerobic cobalamin biosynthesis pathway, including the recently elucidated pathway for the anaerobic synthesis of the lower ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB).

Core Anaerobic Cobalamin Biosynthesis Pathway

The anaerobic cobalamin biosynthesis pathway involves a series of enzymatic steps to transform uroporphyrinogen III into cobalamin. The key enzymes are primarily designated as "Cbi" proteins.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and their corresponding substrates and products in the anaerobic cobalamin biosynthesis pathway.

| Enzyme | Gene | Substrate | Product | Function |

| Uroporphyrinogen-III C-methyltransferase | CbiA (SirA) | Uroporphyrinogen III | Precorrin-1 & Precorrin-2 | S-adenosyl-L-methionine-dependent methylation |

| Sirohydrochlorin cobaltochelatase | CbiK / CbiX | Sirohydrochlorin (Factor II) | Cobalt-sirohydrochlorin (Co-Factor II) | Cobalt insertion |

| Cobalt-precorrin-2 C20-methyltransferase | CbiL | Cobalt-sirohydrochlorin | Cobalt-precorrin-3 (Co-Factor III) | Methylation at C20 |

| Cobalt-precorrin-3 C17-methyltransferase | CbiH | Cobalt-precorrin-3 | Cobalt-precorrin-4 (Co-Factor IV) | Methylation at C17 and ring contraction |

| Cobalt-precorrin-4 C11-methyltransferase | CbiF | Cobalt-precorrin-4 | Cobalt-precorrin-5 | Methylation at C11 |

| CbiG | CbiG | Cobalt-precorrin-5 | Cobalt-precorrin-5B | Ring cleavage |

| Cobalt-precorrin-5B C1-methyltransferase | CbiD | Cobalt-precorrin-5B | Cobalt-precorrin-6A | Methylation at C1 |

| Cobalt-precorrin-6A reductase | CbiJ | Cobalt-precorrin-6A | Cobalt-precorrin-6B | Reduction |

| Cobalt-precorrin-6B C5,C15-methyltransferase/decarboxylase | CbiET | Cobalt-precorrin-6B | Cobalt-precorrin-8 | Methylation at C5 and C15, and decarboxylation |

| Cobalt-precorrin-8 methylmutase | CbiC | Cobalt-precorrin-8 | Cobyrinic acid | Methyl group migration |

Quantitative Data

Quantitative data for the enzymes of the anaerobic cobalamin biosynthesis pathway is limited in the literature. The following table presents available kinetic parameters for CbiK.

| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference |

| CbiK | Salmonella enterica | Co(II) | 0.79 nM | 0.60 min-1 | - | [1] |

Signaling Pathway Diagram

Anaerobic Biosynthesis of 5,6-Dimethylbenzimidazole (DMB)

The lower ligand of vitamin B12, 5,6-dimethylbenzimidazole (DMB), is also synthesized anaerobically in some bacteria, a pathway that was only recently fully elucidated. This pathway branches off from the purine (B94841) biosynthetic pathway.[2][3]

Key Enzymes and Intermediates

The anaerobic DMB biosynthesis is carried out by the products of the bza gene cluster, first identified in Eubacterium limosum.[2][3]

| Enzyme | Gene | Substrate | Product | Function |

| 5-hydroxybenzimidazole (B117332) synthase | BzaA/BzaB | 5-aminoimidazole ribotide (AIR) | 5-hydroxybenzimidazole (5-OHBza) | Rearrangement of AIR |

| 5-hydroxybenzimidazole methyltransferase | BzaC | 5-hydroxybenzimidazole | 5-methoxybenzimidazole (5-OMeBza) | S-adenosyl-L-methionine-dependent methylation |

| 5-methoxybenzimidazole methyltransferase | BzaD | 5-methoxybenzimidazole | 5-methoxy-6-methylbenzimidazole | S-adenosyl-L-methionine-dependent methylation |

| 5-methoxy-6-methylbenzimidazole demethylase | BzaE | 5-methoxy-6-methylbenzimidazole | 5,6-dimethylbenzimidazole (DMB) | Demethylation |

Quantitative Data

Detailed kinetic parameters for the Bza enzymes are still largely under investigation. However, some characterization of BzaC from Moorella thermoacetica has been reported.

| Enzyme | Organism | Substrate | Apparent Km | Reference |

| BzaC | Moorella thermoacetica | 5-hydroxybenzimidazole-riboside | - | [4][5] |

Note: The study on BzaC indicates a preference for the riboside form of the substrate, and further kinetic data is needed.

Signaling Pathway Diagram

References

- 1. Two Distinct Thermodynamic Gradients for Cellular Metalation of Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. CobT and BzaC catalyze the regiospecific activation and methylation of the 5-hydroxybenzimidazole lower ligand in anaerobic cobamide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of Vitamin B12: A Technical and Historical Perspective

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to the discovery of vitamin B12, or cobalamin, is a compelling narrative of clinical observation, meticulous experimentation, and groundbreaking chemical analysis that spanned several decades. This in-depth technical guide provides a historical perspective on this landmark scientific achievement, detailing the key experiments and methodologies that led to the identification, isolation, and structural elucidation of this essential micronutrient. The discovery not only provided a cure for the once-fatal pernicious anemia but also laid the groundwork for our understanding of vital metabolic pathways.

The Clinical Enigma of Pernicious Anemia and the Dawn of Liver Therapy

The story of vitamin B12 begins with the clinical challenge of pernicious anemia, a progressive and fatal disease characterized by megaloblastic anemia and neurological deterioration. In the early 20th century, the cause of this devastating illness was unknown, and treatments were largely ineffective.

Minot and Murphy's Landmark Dietary Intervention (1926)

A pivotal breakthrough came in 1926 when George R. Minot and William P. Murphy at Harvard Medical School published their findings on a special diet for the treatment of pernicious anemia.[1][2][3][4][5] Their work was influenced by the earlier research of George H. Whipple, who had demonstrated that liver was effective in regenerating red blood cells in anemic dogs.[6]

Minot and Murphy's study involved 45 patients with pernicious anemia. The core of their experimental protocol was a specialized diet designed to be rich in complete proteins and iron, with a particular emphasis on liver.[1][2]

-

Patient Selection: Patients diagnosed with pernicious anemia, exhibiting characteristic symptoms of macrocytic anemia, were selected for the study.

-

Dietary Regimen: The daily diet consisted of:

-

Liver: 120 to 240 grams of lightly cooked calf or beef liver.

-

Muscle Meat: At least 120 grams of fresh beef or mutton muscle meat.

-

Vegetables: Fresh vegetables, particularly leafy greens, totaling at least 300 grams.

-

Fruits: Abundant fresh fruits, especially peaches, apricots, and strawberries.

-

Other Foods: An egg, a glass of milk, and whole wheat bread were also included. Fats were kept to a minimum.

-

-

Monitoring: The primary endpoint for assessing the effectiveness of the treatment was the reticulocyte count, which is a measure of new red blood cell production. Red blood cell counts and hemoglobin levels were also closely monitored.

The results of the liver-rich diet were dramatic and consistent. Within a week of starting the diet, patients reported a significant improvement in their symptoms. The objective hematological data provided clear evidence of the diet's efficacy.

| Parameter | Pre-Treatment (Average) | Post-Treatment (Peak Response) |

| Reticulocyte Count | < 1% | 8-15% (within 7-10 days) |

| Red Blood Cell Count | 1.0 - 1.5 million/µL | Approaching normal levels (4.5-5.5 million/µL) within weeks |

| Symptomatic Improvement | Severe fatigue, weakness, neurological symptoms | Marked improvement in energy levels and reduction of symptoms |

Table 1: Summary of Quantitative Data from Minot and Murphy's 1926 Study.

This carefully designed clinical study provided the first effective treatment for pernicious anemia and strongly suggested the existence of a potent hematopoietic factor within the liver. For their discovery, Minot, Murphy, and Whipple were awarded the Nobel Prize in Physiology or Medicine in 1934.

The Quest for the "Extrinsic" and "Intrinsic" Factors

While liver therapy was life-saving, consuming large quantities of raw or lightly cooked liver was unpalatable for many patients. This spurred the search for the active component within the liver, termed the "extrinsic factor."

Castle's Ingenious Experiments and the "Intrinsic Factor"

In the late 1920s, William B. Castle, also at Harvard, conducted a series of ingenious, albeit unconventional, experiments that revealed another crucial piece of the puzzle.[6][7][8][9][10][11] He hypothesized that patients with pernicious anemia lacked an "intrinsic factor" in their gastric juices necessary for the absorption of the "extrinsic factor" from food.

Castle's most famous experiment involved self-administering a meal of ground beef, allowing it to be partially digested in his own stomach for an hour, and then regurgitating the contents. This "pre-digested" beef was then fed to patients with pernicious anemia.

-

Procedure:

-

A healthy individual (Castle himself) would consume a known quantity of ground beef.

-

After a set period of partial digestion, the stomach contents were retrieved via a stomach tube.

-

This "human-incubated" beef mixture was then administered to a patient with pernicious anemia.

-

-

Controls:

-

Patients were fed plain, undigested ground beef.

-

Patients were given normal human gastric juice alone.

-

-

Observations: Patients who received the "pre-digested" beef showed a significant reticulocyte response, similar to that seen with liver therapy. In contrast, plain beef or gastric juice alone had no effect.

Castle's experiments elegantly demonstrated that a substance in normal gastric juice (the intrinsic factor) was essential for the absorption of a nutrient in beef (the extrinsic factor) that was curative for pernicious anemia.

The Isolation and Crystallization of Vitamin B12

The race to isolate the "extrinsic factor" intensified in the following years. The breakthrough came in 1948, with two independent groups successfully isolating a crystalline red compound, which was named vitamin B12.

The Merck and Glaxo Teams' Simultaneous Discovery

A team of researchers led by Karl Folkers at Merck & Co., Inc. in the United States and another team led by Lester Smith at Glaxo Laboratories in the United Kingdom independently isolated crystalline vitamin B12 from liver extracts.[1][12][13]

While the exact, proprietary details of their methods differed, the general approach to isolating this minute quantity of the active compound from a complex biological source involved a multi-step purification process.

-

Starting Material: Concentrated liver extracts known to be effective in treating pernicious anemia.

-

Assay: A microbiological assay using the bacterium Lactobacillus lactis Dorner was crucial for guiding the purification steps, as this organism's growth was dependent on the presence of the anti-pernicious anemia factor.

-

Purification Steps (Illustrative):

-

Solvent Extraction: Partitioning of the active factor from aqueous liver extracts into organic solvents such as phenol (B47542) or butanol.

-

Adsorption Chromatography: Using adsorbents like alumina (B75360) or charcoal to selectively bind and then elute the active compound.

-

Partition Chromatography: Further separation based on the differential partitioning of the compound between two immiscible liquid phases.

-

Precipitation: Selective precipitation of impurities or the active compound itself by adjusting solvent composition or pH.

-

-

Crystallization: The final, highly purified red-colored fraction was crystallized from aqueous acetone (B3395972) or ethanol, yielding small, red, needle-like crystals of vitamin B12.[1]

The isolation of crystalline vitamin B12 was a monumental achievement in biochemistry and paved the way for its chemical characterization and large-scale production.

Unraveling the Molecular Architecture: The Structure of Vitamin B12

With crystalline vitamin B12 in hand, the next formidable challenge was to determine its chemical structure. At the time, it was the most complex non-polymeric natural product to be structurally elucidated.

Dorothy Hodgkin's Nobel Prize-Winning X-ray Crystallography

The intricate three-dimensional structure of vitamin B12 was solved in 1956 by Dorothy Crowfoot Hodgkin and her team at the University of Oxford using X-ray crystallography.[14][15][16] This was a landmark achievement in the field of structural biology and earned her the Nobel Prize in Chemistry in 1964.

Hodgkin's work was a tour de force of experimental skill and intellectual insight, pushing the boundaries of what was then possible with X-ray diffraction techniques.

-

Crystal Preparation: High-quality crystals of vitamin B12 and a heavy-atom derivative (a selenocyanate (B1200272) derivative) were prepared. The heavy atom was essential for solving the "phase problem" in X-ray crystallography.

-

X-ray Diffraction Data Collection: The crystals were irradiated with a fine beam of X-rays, and the resulting diffraction patterns (a series of spots of varying intensity) were recorded on photographic film. This process was repeated for numerous crystal orientations to obtain a complete three-dimensional dataset.

-

Data Analysis and Structure Elucidation:

-

The positions and intensities of the diffraction spots were meticulously measured.

-

The heavy-atom positions were determined first, which then allowed for the initial phasing of the diffraction data.

-

These initial phases were used to calculate the first electron density maps of the molecule.

-

These maps, though initially of low resolution, were gradually improved through an iterative process of refinement, combining the crystallographic data with chemical knowledge about the likely atomic arrangements.

-

This painstaking process eventually revealed the complete, complex structure of the vitamin B12 molecule, including its unique corrin (B1236194) ring and central cobalt atom.[17]

-

The elucidation of the vitamin B12 structure was a triumph of X-ray crystallography and provided the final piece in the primary discovery puzzle of this remarkable vitamin.

Visualizing the Discovery Pathway and Biological Function

The following diagrams, generated using the DOT language, illustrate the key stages in the discovery of vitamin B12 and its mechanism of absorption.

Figure 1: Workflow of the Discovery of Vitamin B12.

References

- 1. Crystalline Vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of anti-pernicious anaemia factors from liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of pernicious anemia by a special diet. 1926 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of pernicious anemia by a special diet. 1926 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 100-year-old Haematologica images: bothriocephalus and pernicious anemia | Haematologica [haematologica.org]

- 6. karger.com [karger.com]

- 7. William B. Castle and intrinsic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. William B. Castle | American physician | Britannica [britannica.com]

- 10. Discovery of vitamin B12 in the liver and its absorption factor in the stomach: a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estimation of Intrinsic Factor of Castle by Use of Radioactive Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Present Status of Vitamin B12 in Pernicious Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Structure of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin B12 crystal structure model, 1957-1959. | Science & Society Picture Library [scienceandsociety.co.uk]

- 16. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]

- 17. repository.brynmawr.edu [repository.brynmawr.edu]

The Architect of the Gut: An In-depth Technical Guide to the Role of Cobalamin in Microbiome Composition

For Immediate Release

[City, State] – [Date] – A comprehensive new whitepaper details the critical role of cobalamin (vitamin B12) in shaping the composition and function of the human gut microbiome. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, synthesizes current research on the intricate interplay between this essential vitamin and the trillions of microorganisms residing in the gut. The paper provides a thorough examination of cobalamin's influence on bacterial metabolism, community structure, and host-microbiome interactions, supported by quantitative data, detailed experimental protocols, and novel pathway and workflow visualizations.

Cobalamin, a nutrient unobtainable from plant-based sources and produced exclusively by certain bacteria and archaea, is a vital cofactor for both human and microbial enzymes.[1][2] Its impact on the gut ecosystem is profound, influencing microbial competition, gene expression, and the production of metabolites crucial for host health. This guide delves into the dual nature of the host-microbiome relationship with respect to cobalamin, where both parties are consumers, and a select few microbes are producers, creating a competitive and collaborative environment.[1]

The Influence of Cobalamin on Gut Microbiome Diversity and Composition

Emerging evidence, compiled from a systematic review of 22 studies, indicates a significant association between vitamin B12 intake, status, or supplementation and various gut microbiome outcomes. These include shifts in beta-diversity (the difference in microbial composition between groups) and alpha-diversity (the diversity within a single sample), as well as changes in the relative abundance of specific bacteria.[3]

In vitro studies have demonstrated that cobalamin supplementation can lead to notable changes in microbial populations. For instance, one study utilizing an in vitro colon simulation model found that supplementation with methylcobalamin (B1676134) and cyanocobalamin (B1173554) increased the relative abundance of Proteobacteria while decreasing Firmicutes and Bacteroidetes. Specifically, methylcobalamin supplementation led to a dramatic increase in Acinetobacter spp. and a decline in Bacteroides spp., Enterobacteriaceae spp., and Ruminococcaceae spp.[4]

Conversely, some beneficial, butyrate-producing bacteria such as Faecalibacterium prausnitzii and Roseburia spp. were observed to decrease with cobalamin supplementation in an in vitro model using gut flora from cobalamin-deficient patients.[4] Animal studies have also reported shifts in microbial composition with cobalamin supplementation, although findings can be heterogeneous depending on the animal model and the form of cobalamin used.[3]

Data Presentation: Quantitative Insights into Cobalamin's Impact

To provide a clear and comparative overview of the current research, the following tables summarize the quantitative data from key studies investigating the effects of cobalamin on gut microbiota composition and metabolite production.

Table 1: Effect of Methylcobalamin and Cyanocobalamin Supplementation on Gut Microbiota Composition (In Vitro Colon Simulation)

| Bacterial Taxon | Control Group (Relative Abundance %) | Methylcobalamin Group (Relative Abundance %) | Cyanocobalamin Group (Relative Abundance %) | Reference |

| Acinetobacter spp. | Not Reported | 45.54 | 31.86 | [4] |

| Bacteroides spp. | Not Reported | 11.15 | 18.36 | [4] |

| Enterobacteriaceae spp. (unclassified) | Not Reported | 9.34 | 5.44 | [4] |

| Ruminococcaceae spp. (unclassified) | Not Reported | 2.69 | 4.31 | [4] |

| Phylum Proteobacteria | Not Reported | 46.70 | 35.64 | [4] |

| Phylum Firmicutes | Not Reported | 25.67 | 22.96 | [4] |

| Phylum Bacteroidetes | Not Reported | 20.45 | 10.52 | [4] |

Table 2: Effect of Cobalamin Supplementation on Short-Chain Fatty Acid (SCFA) Production (In Vitro)

| Short-Chain Fatty Acid | Control Group | Methylcobalamin Group | Cyanocobalamin Group | Reference |

| Butyrate | Increased | Increased | Increased | [4] |

| Propionic Acid | Increased | Increased | Increased | [4] |

Note: The study reported a general increase in these SCFAs with both forms of cobalamin but did not provide specific quantitative values in the abstract.

Table 3: Impact of Vitamin B12 Deficiency on Gut Microbiota in a Murine Model of Colitis

| Bacterial Genus | Change in B12 Deficient Mice (post-colitis) | Change in B12 Supplemented Mice (post-colitis) | Reference |

| Parabacteroides | Decreased | Decreased | [5] |

| Escherichia | Increased | Increased | [5] |

| Lactobacillus | Decreased | No significant change | [5] |

Signaling Pathways and Regulatory Mechanisms

Cobalamin's influence extends to the regulation of bacterial gene expression, primarily through mechanisms known as riboswitches. These are structured RNA elements in the 5' untranslated region of messenger RNA that can directly bind to small molecules like cobalamin.[6] This binding event induces a conformational change in the RNA, leading to the regulation of transcription or translation of downstream genes, often those involved in cobalamin biosynthesis or transport.[6][7] This creates a feedback loop, allowing bacteria to sense and respond to the availability of this crucial vitamin.

Below is a diagram illustrating the general mechanism of a cobalamin riboswitch.

The biosynthesis of cobalamin itself is a complex process, with two distinct pathways known in bacteria: an aerobic pathway and an anaerobic pathway. The key difference between them is the timing of cobalt insertion into the corrin (B1236194) ring.

Experimental Protocols

To facilitate further research in this critical area, this guide provides detailed methodologies for key experiments cited in the literature.

1. In Vitro Colon Simulation

This protocol is based on the methodology used to study the effects of methylcobalamin and cyanocobalamin on gut microbiota.

-

Fecal Sample Collection and Preparation: Fecal samples are collected from healthy donors (or a specific patient population, e.g., those with cobalamin deficiency). A fecal slurry is prepared by homogenizing the samples in a sterile anaerobic medium.

-

In Vitro Colon Model Setup: A multi-stage, continuous culture system simulating the different regions of the human colon is used. Each vessel is maintained under strict anaerobic conditions at 37°C with a controlled pH.

-

Inoculation and Stabilization: The vessels are inoculated with the fecal slurry. The system is allowed to stabilize for a period (e.g., one to two weeks) with a continuous supply of a nutrient medium that mimics the composition of chyme entering the colon.

-

Cobalamin Supplementation: After stabilization, the experimental phase begins. Different forms of cobalamin (e.g., methylcobalamin, cyanocobalamin) are added to the nutrient medium of designated vessels at a specified concentration (e.g., 1.25 mg/L). A control vessel receives no cobalamin supplementation.

-

Sampling and Analysis: Samples are collected from each vessel at regular intervals throughout the experimental period. These samples are then subjected to downstream analyses, including 16S rRNA sequencing to determine microbial composition and gas chromatography-mass spectrometry (GC-MS) to quantify short-chain fatty acids.

2. 16S rRNA Gene Amplicon Sequencing

This protocol outlines a standard workflow for assessing the taxonomic composition of gut microbial communities.

-

Fecal DNA Extraction: DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit, PowerSoil DNA Isolation Kit) following the manufacturer's instructions with a bead-beating step to ensure lysis of gram-positive bacteria. The quality and quantity of the extracted DNA are assessed using a spectrophotometer and fluorometer.

-

PCR Amplification of the 16S rRNA Gene: A specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4) is amplified using universal primers. The primers are tagged with Illumina adapters and unique barcodes for multiplexed sequencing. PCR is performed in triplicate for each sample to minimize amplification bias.

-

Library Preparation and Sequencing: The triplicate PCR products for each sample are pooled and purified. The concentration of the purified amplicons is quantified, and samples are pooled in equimolar concentrations to create the final sequencing library. The library is then sequenced on an Illumina platform (e.g., MiSeq, NovaSeq) to generate paired-end reads.

-

Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads, trim adapters and primers, and merge paired-end reads. The processed sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by aligning the representative sequences to a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.

3. Metagenomic Sequencing

This protocol provides a general workflow for shotgun metagenomic sequencing to assess the functional potential of the gut microbiome.

-

Fecal Sample Collection and Storage: Fecal samples are collected and immediately stored in a DNA/RNA stabilization solution or frozen at -80°C to preserve the genetic material.

-

DNA Extraction: High-quality, high-molecular-weight DNA is extracted from the fecal samples using a protocol optimized for metagenomic studies, which often includes both mechanical (bead-beating) and enzymatic lysis steps.

-

Library Construction and Sequencing: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library. The library is then sequenced on a high-throughput Illumina platform to generate a large volume of short reads.

-

Bioinformatic Pipeline: The raw sequencing reads undergo quality control. Host DNA is identified and removed by mapping reads to the human reference genome. The remaining microbial reads are then used for taxonomic profiling (by mapping to a database of reference genomes) and functional profiling (by assembling reads into contigs, predicting genes, and annotating these genes against functional databases like KEGG or CAZy).

4. Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid (SCFA) Analysis

This protocol details a common method for the quantification of SCFAs in fecal samples.

-

Sample Preparation and Extraction: A known weight of frozen fecal sample is homogenized in an acidified aqueous solution. An internal standard (e.g., a deuterated SCFA) is added. The SCFAs are then extracted from the acidified slurry using an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

Derivatization (Optional but common): To improve volatility and chromatographic separation, the extracted SCFAs are often derivatized. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: The extracted and derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The SCFAs are separated on a capillary column with a suitable stationary phase. The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification of specific SCFAs.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated from known concentrations of SCFA standards.

References

- 1. Vitamin B12 as a modulator of gut microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amnh.org [amnh.org]

- 3. Vitamin B-12 and the Gastrointestinal Microbiome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cobalamin (Vitamin B12) Induced a Shift in Microbial Composition and Metabolic Activity in an in vitro Colon Simulation [frontiersin.org]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Cobalamin riboswitch - Wikipedia [en.wikipedia.org]

- 7. Cobalamine [riboswitch.ribocentre.org]

Characterization of Novel Cobalamin-Dependent Enzymes in Prokaryotes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalamin (vitamin B12) is a structurally complex cofactor essential for a variety of enzymatic reactions across all domains of life. In prokaryotes, cobalamin-dependent enzymes play critical roles in metabolism, including carbon skeleton rearrangements, methyl group transfers, and reductive dehalogenations. The discovery and characterization of novel cobalamin-dependent enzymes are crucial for understanding microbial physiology, identifying new antibiotic targets, and developing novel biocatalysts for industrial applications. This guide provides a comprehensive overview of the key methodologies and data analysis techniques used to characterize these fascinating enzymes.

Data Presentation: A Comparative Look at Enzyme Properties

Quantitative data is essential for comparing the functional properties of newly discovered enzymes with known cobalamin-dependent enzymes. The following tables summarize key kinetic and binding parameters for a selection of prokaryotic cobalamin-dependent enzymes.

Table 1: Kinetic Parameters of Selected Prokaryotic Cobalamin-Dependent Enzymes

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Glutamate (B1630785) Mutase (GlmES fusion) | Clostridium cochlearium | L-Glutamate | 230 | 14 | 6.1 x 10⁴ | [1] |

| Glutamate Mutase (GlmES fusion) | Clostridium cochlearium | (2S, 3S)-3-Methylaspartate | 7000 | 0.54 | 77 | [2] |

| Methylmalonyl-CoA Mutase | Propionibacterium shermanii | Methylmalonyl-CoA | 160 | 55 | 3.4 x 10⁵ | |

| Class II Ribonucleotide Reductase | Escherichia coli | CDP | 130 | 1.8 | 1.4 x 10⁴ | |

| Class II Ribonucleotide Reductase | Escherichia coli | UDP | 280 | 1.2 | 4.3 x 10³ |

Note: Kinetic parameters can vary depending on assay conditions.

Table 2: Cobalamin and Analog Binding Affinities to Prokaryotic Proteins

| Protein | Organism | Ligand | K_d_ (µM) | Method | Reference |

| BtuG1 | Bacteroides thetaiotaomicron | Cyanocobalamin (B1173554) | 0.001-0.01 | Grained Coupled Interferometry | [3] |

| BtuG2 | Bacteroides thetaiotaomicron | Cyanocobalamin | 0.001-0.01 | Grained Coupled Interferometry | [3] |

| BtuG3 | Bacteroides thetaiotaomicron | Cyanocobalamin | 0.001-0.01 | Grained Coupled Interferometry | [3] |

| BtuG2 | Bacteroides thetaiotaomicron | Cobinamide | 0.43-0.059 | Grained Coupled Interferometry | [3] |

| BtuG3 | Bacteroides thetaiotaomicron | Cobinamide | 31-3.9 | Grained Coupled Interferometry | [3] |

| Human Methylmalonyl-CoA Mutase (MMUT) | Homo sapiens (expressed in E. coli) | Adenosylcobalamin | 0.08 ± 0.03 | Intrinsic Protein Fluorescence | [4] |

| Intrinsic Factor (recombinant human) | Expressed in plants | Hydroxocobalamin | 0.0000479 | Surface Plasmon Resonance | [5][6] |

| Intrinsic Factor (recombinant human) | Expressed in plants | Nitrosylcobalamin | 0.0000858 | Surface Plasmon Resonance | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of novel cobalamin-dependent enzymes.

Heterologous Expression and Purification of His-tagged Cobalamin-Dependent Enzymes

Objective: To produce and purify a novel cobalamin-dependent enzyme for in vitro characterization. This protocol is optimized for expression in Escherichia coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series)

-

Luria-Bertani (LB) or Terrific Broth (TB) media

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Cyanocobalamin or hydroxocobalamin

-

Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography resin

-

Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

DNase I

-

Protease inhibitor cocktail

Procedure:

-

Transformation: Transform the expression vector containing the gene of interest into a suitable E. coli expression strain. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10-50 mL of selective LB or TB medium and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume (e.g., 1 L) of selective medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Add IPTG to a final concentration of 0.1-1 mM to induce protein expression. If required for enzyme activity, supplement the culture with cobalamin (1-10 µM). Reduce the temperature to 16-25°C and continue to grow for another 12-16 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 10-20 mL of ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

-

Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

-

-

Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Spectroscopic Characterization of Enzyme-Bound Cobalamin

Objective: To investigate the coordination and electronic environment of the cobalamin cofactor when bound to the enzyme.

A. UV-Visible Absorption Spectroscopy

Procedure:

-

Prepare a solution of the purified enzyme in a suitable buffer.

-

Record a baseline spectrum of the buffer using a dual-beam spectrophotometer.

-

Add the enzyme to the sample cuvette and record the absorption spectrum from 250 to 700 nm.

-

To observe changes upon cofactor binding, titrate the apoenzyme (enzyme without cofactor) with a solution of cobalamin and record the spectrum after each addition.

-

Characteristic peaks for different cobalamin states (e.g., Co(III), Co(II), Co(I)) will be observed. For example, cyanocobalamin (Vitamin B12) exhibits absorption maxima at approximately 278, 361, and 550 nm.[7]

B. Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To detect and characterize paramagnetic species, such as Co(II)alamin, which are often intermediates in the catalytic cycle.

Procedure:

-

Prepare an anaerobic sample of the enzyme in a quartz EPR tube. This is crucial as oxygen can interact with the paramagnetic center.

-

Freeze the sample in liquid nitrogen.

-

Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).

-

The g-values and hyperfine coupling constants obtained from the spectrum provide information about the electronic structure and coordination environment of the Co(II) center.[8][9]

Enzyme Kinetic Analysis

Objective: To determine the kinetic parameters (K_m_ and k_cat_) of the enzyme for its substrate(s).

Procedure:

-

Set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate in a suitable buffer.

-

Initiate the reaction and measure the initial reaction rate (v₀) by monitoring product formation or substrate consumption over time using a suitable assay (e.g., spectrophotometry, HPLC).

-

Plot the initial reaction rate (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: v₀ = (V_max_ * [S]) / (K_m_ + [S]) using non-linear regression analysis to determine V_max_ (maximum reaction rate) and K_m_ (Michaelis constant).[10][11]

-

Calculate the turnover number (k_cat_) using the equation: k_cat_ = V_max_ / [E]t, where [E]t is the total enzyme concentration.[12][13]

-

The catalytic efficiency of the enzyme is given by the specificity constant, k_cat_/K_m_.[11][14]

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate key cobalamin-related pathways in prokaryotes.

Caption: Aerobic vs. Anaerobic Cobalamin Biosynthesis Pathways.

Caption: Mechanism of a B12 Riboswitch in Prokaryotic Gene Regulation.[15][16][17]

Caption: The CarH Photocycle for Light-Dependent Gene Regulation.[16][18]

Experimental Workflows

The following diagrams outline logical workflows for the characterization of novel cobalamin-dependent enzymes.

Caption: Workflow for the Identification and Characterization of a Novel Cobalamin-Dependent Enzyme.

Conclusion

The characterization of novel cobalamin-dependent enzymes in prokaryotes is a multifaceted process that combines techniques from molecular biology, biochemistry, and biophysics. A systematic approach, as outlined in this guide, from initial bioinformatic identification to detailed mechanistic studies, is essential for elucidating the function of these enzymes. The data and protocols presented here provide a solid foundation for researchers to explore the diverse and complex world of cobalamin-dependent catalysis, ultimately contributing to advancements in both fundamental science and biotechnology.

References

- 1. Adenosylcobalamin-dependent glutamate mutase: examination of substrate and coenzyme binding in an engineered fusion protein possessing simplified subunit structure and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Studies of a Coenzyme B12 Dependent Reaction Catalyzed by Glutamate Mutase from Clostridium cochlearium [scirp.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. imrpress.com [imrpress.com]

- 7. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 8. Interplay between chromophore binding and domain assembly by the B12-dependent photoreceptor protein, CarH - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. PP: Michaelis Menten Parameters | Writing in Biology [bcrc.bio.umass.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. biorxiv.org [biorxiv.org]

- 15. cube-biotech.com [cube-biotech.com]

- 16. Role of the CarH photoreceptor protein environment in the modulation of cobalamin photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scirp.org [scirp.org]

- 18. Role of the CarH photoreceptor protein environment in the modulation of cobalamin photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Ancient Blueprint: An In-depth Technical Guide to the Evolutionary Origins of Cobalamin Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalamin (vitamin B12) is a structurally complex cofactor essential for a wide range of metabolic processes across all domains of life. However, its de novo biosynthesis is restricted to a subset of prokaryotes, leading to a complex web of microbial interdependence. This technical guide delves into the evolutionary origins of cobalamin synthesis, exploring the two major pathways, the impact of horizontal gene transfer and gene loss, and the intricate regulatory mechanisms that govern its production. We provide a comprehensive overview of the key enzymes, genetic determinants, and evolutionary models, supplemented with quantitative data, detailed experimental methodologies, and visual representations of the core pathways and evolutionary events.

Introduction: The Enigmatic Origins of a Vital Cofactor

The ability to synthesize cobalamin is not widespread, with an uneven distribution across the microbial world suggesting a complex and dynamic evolutionary history. It is believed that the B12 synthetic pathway is ancient and may have first evolved to facilitate anaerobic fermentation in the absence of external electron acceptors. Over evolutionary time, this pathway is thought to have given rise to other essential tetrapyrrolic compounds like siroheme, chlorophyll, and heme. The intricate and energy-intensive nature of cobalamin biosynthesis, requiring over 30 enzymatic steps, has led many organisms to lose the de novo synthesis capability and instead rely on salvaging cobalamin or its precursors from the environment. This has resulted in a fascinating patchwork of producers and consumers, shaping microbial community structures and interactions.

The Two Arms of De Novo Cobalamin Biosynthesis: Aerobic vs. Anaerobic Pathways

The de novo biosynthesis of cobalamin proceeds through two distinct routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. The primary difference between these two pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring.

-

The Anaerobic Pathway: In this ancient pathway, cobalt is inserted early in the synthesis cascade. This pathway is found in organisms such as Salmonella typhimurium, Bacillus megaterium, and Propionibacterium shermanii. The genes associated with this pathway are typically designated with a "cbi" prefix.

-

The Aerobic Pathway: This pathway, found in organisms like Pseudomonas denitrificans and Rhodobacter capsulatus, inserts cobalt at a later stage and requires molecular oxygen for one of the ring contraction steps. The genes of the aerobic pathway are commonly denoted with a "cob" prefix.

It is important to note that while the pathways are distinct, many of the enzymatic steps are homologous, suggesting a shared evolutionary origin.

Quantitative Distribution of Cobalamin Biosynthesis Genes

The distribution of cobalamin synthesis genes across prokaryotic phyla is far from uniform, highlighting the significant role of evolutionary processes like gene loss and horizontal gene transfer. A comprehensive analysis of thousands of bacterial genomes reveals the following distribution patterns:

| Phylum | Percentage of Genomes with de novo Cobalamin Synthesis Genes |

| Proteobacteria | 57.24% |

| Actinobacteria | 18.16% |

| Firmicutes | 11.01% |

| Bacteroidetes | 0.6% |

| Euryarchaeota | 85.33% (of Archaea with synthesis genes) |

| Crenarchaeota | 6.20% (of Archaea with synthesis genes) |

| Thaumarchaeota | 4.31% (of Archaea with synthesis genes) |

Table 1: Distribution of de novo cobalamin biosynthesis gene families across major prokaryotic phyla. Data compiled from a study analyzing over 11,000 bacterial genomes and a separate analysis of archaeal genomes.

The stark contrast between the high prevalence of cobamide-dependent enzymes (86% of bacteria) and the lower percentage of de novo producers (37% of bacteria) underscores the widespread reliance on cobalamin salvaging. The Bacteroidetes phylum is a prime example, where a vast majority of species require cobalamin but very few can synthesize it.

Key Evolutionary Mechanisms Shaping Cobalamin Synthesis

The scattered phylogenetic distribution of cobalamin synthesis pathways is a testament to a dynamic evolutionary history dominated by gene loss and horizontal gene transfer (HGT).

Horizontal Gene Transfer: A Key Driver of Pathway Acquisition

There is substantial evidence for the acquisition of entire cobalamin synthesis and salvage pathways via HGT. For instance, the Thermotogales lineage appears to have acquired the necessary genes from Firmicutes and Archaea. Similarly, the ability of Salmonella species to synthesize cobalamin, a trait absent in the closely related E. coli, is attributed to the reacquisition of the cob operon through HGT.

Gene Loss: The Path to Dependency

The high metabolic cost of de novo cobalamin synthesis likely provides a strong selective pressure for gene loss in environments where the cofactor is readily available. This has led to the emergence of numerous auxotrophic lineages that are dependent on external sources of cobalamin or its intermediates. The loss of the B12-independent methionine synthase (MetE) in some algal lineages, for example, has led to an absolute requirement for cobalamin.

Regulation of Cobalamin Synthesis: The Role of Riboswitches

The expression of cobalamin biosynthesis and transport genes is tightly regulated to prevent wasteful production when the cofactor is abundant. A key regulatory mechanism is the cobalamin riboswitch (also known as the B12 element), a structured RNA element located in the 5' untranslated region of the regulated genes.

When cobalamin (specifically adenosylcobalamin or AdoCbl) binds to the riboswitch, it induces a conformational change in the RNA structure. This change can lead to either:

-

Transcriptional Termination: The formation of a terminator hairpin that prematurely stops transcription.

-

Inhibition of Translation Initiation: The sequestration of the ribosome binding site, preventing the ribosome from initiating translation.

The cobalamin riboswitch is the second most widely distributed riboswitch in bacteria, highlighting its ancient origins and crucial role in regulating B12 metabolism.

Experimental Protocols: A Methodological Overview

Elucidating the evolutionary history of cobalamin synthesis has relied on a combination of computational and experimental approaches.

Comparative Genomics

This approach involves comparing the genomes of different organisms to identify genes, gene clusters, and regulatory elements associated with a particular metabolic pathway.

Methodology:

-

Genome Selection: A diverse set of prokaryotic genomes is selected, representing a broad phylogenetic range.

-

Gene Prediction and Annotation: Open reading frames (ORFs) are predicted, and genes are annotated based on homology to known protein families.

-

Homology Search: Homologs of known cobalamin synthesis enzymes are identified using tools like BLAST or HMMER against the selected genomes.

-

Gene Neighborhood Analysis: The genomic context of the identified genes is examined to identify conserved gene clusters (operons) associated with cobalamin synthesis.

-

Regulatory Element Identification: The upstream regions of cobalamin-related genes are searched for conserved regulatory motifs, such as the B12 riboswitch.

Phylogenetic Analysis

Phylogenetic analysis is used to reconstruct the evolutionary relationships between genes and organisms, providing insights into events like gene duplication, loss, and HGT.

Methodology:

-

Sequence Retrieval: Homologous protein sequences for a specific cobalamin synthesis enzyme are retrieved from public databases.

-

Multiple Sequence Alignment: The sequences are aligned using algorithms like ClustalW or MUSCLE to identify conserved regions.

-

Phylogenetic Tree Construction: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood (e.g.,

The Corrin Ring: A Technical Guide to Structural Analysis and Modification

For Researchers, Scientists, and Drug Development Professionals

The corrin (B1236194) macrocycle, the core of vitamin B12 and its derivatives, represents a fascinating and complex scaffold in bioinorganic chemistry. Its unique structural features, including a partially saturated and flexible frame, underpin its diverse roles in catalysis and biological transport. This technical guide provides an in-depth exploration of the structural analysis of the corrin ring and its modifications, offering detailed experimental protocols and quantitative data for researchers in academia and industry.

The Architecture of the Corrin Ring

The corrin ring is a tetrapyrrole macrocycle distinguished from the related porphyrins by the direct linkage between two of the pyrrole (B145914) rings (A and D), bypassing a methine bridge.[1] This structural feature imparts a higher degree of flexibility and a non-planar conformation.[1] In its most famous biological context, vitamin B12 (cobalamin), the corrin ring chelates a central cobalt ion.[2] The cobalt's coordination sphere is typically completed by an upper (β) axial ligand, which is the site of catalytic activity, and a lower (α) axial ligand, often a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide loop that is covalently attached to the corrin frame.[3][4]

Modifications to the corrin ring can occur at several positions: the peripheral side chains, the macrocycle itself, and the axial ligands of the central cobalt ion. These modifications, both natural and synthetic, play a crucial role in modulating the chemical properties and biological activity of the corrinoid. A notable application of synthetic modification is "corrination," the conjugation of a corrin ring to peptides or small molecules to enhance their pharmacokinetic and pharmacodynamic properties.[5][6][7]

Experimental Protocols for Structural Elucidation

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the comprehensive structural analysis of the corrin ring and its derivatives.

X-ray Crystallography

X-ray crystallography provides the most definitive, atomic-resolution picture of the three-dimensional structure of corrinoids.

Detailed Experimental Protocol:

-

Crystallization:

-

Crystals of corrinoids, such as glutathionylcobalamin (B146606) (GSCbl), can be grown from their synthesis mixtures at 4°C, with suitable crystals appearing within 72 hours to one week.[8]

-

For protein-bound corrinoids, such as human transcobalamin, crystallization can be achieved using the hanging-drop vapor-diffusion method with polyethylene (B3416737) glycol and ethanol (B145695) as precipitants.[9][10]

-

-

Data Collection:

-

Crystals are transferred into a cryoprotectant (e.g., paratone oil) and flash-cooled in liquid nitrogen.[8]

-

X-ray diffraction data are collected using synchrotron radiation to achieve high resolution.[8][9][10] Data are typically collected at a specific wavelength (e.g., 1.200 Å) using a CCD detector.[9]

-

-

Structure Solution and Refinement:

-

The diffraction pattern is indexed to determine the unit cell parameters and space group.[9][10]

-

The structure is solved using molecular replacement if a homologous structure is available, or by direct methods.

-

The model is refined to a low crystallographic R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of corrinoids in solution. 1H, 13C, and 15N NMR are routinely used to assign the complex array of resonances in these molecules.

Detailed Experimental Protocol:

-

Sample Preparation:

-

For 1H NMR of small molecule corrinoids, 1-10 mg of the sample is dissolved in a deuterated solvent.[11] For cyanocobalamin (B1173554), a 5 mM solution in 90:10 H₂O/D₂O can be used.[12]

-

The final volume of the solution in a standard 5 mm NMR tube should be 0.5 - 0.6 mL.[11]

-

The solution should be free of solid particles and transparent.[11]

-

-

Data Acquisition:

-

Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[13]

-

For structural assignment, a suite of 1D and 2D NMR experiments are performed, including 1H, 13C, COSY, TOCSY, NOESY, HSQC, and HMBC.

-

For studying protein-ligand interactions, Saturation Transfer Difference (STD)-NMR can be employed to identify the binding epitopes of the corrinoid.[13]

-

-

Data Analysis:

-

The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) using appropriate software.

-

Resonances are assigned based on chemical shifts, coupling constants, and cross-peak correlations in 2D spectra. The characteristic chemical shifts of different parts of the cyanocobalamin molecule have been well-documented.[13][14]

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of corrinoids and for obtaining structural information through fragmentation analysis.

Detailed Experimental Protocol:

-

Sample Preparation and Introduction:

-

Corrinoids can be analyzed by direct infusion or coupled with liquid chromatography (LC-MS).

-

For LC-MS analysis of vitamin B12, reversed-phase HPLC with a C18 column is commonly used.[15][16] A simple binary gradient of acetonitrile (B52724) and water can be employed.[15][16]

-

For complex matrices, sample extraction and purification may be necessary. This can involve enzymatic digestion, cyanidation to convert all forms to cyanocobalamin, and purification using immunoaffinity solid-phase extraction (SPE) cartridges.[17][18]

-

-

Ionization and Mass Analysis:

-

Electrospray ionization (ESI) is a soft ionization technique well-suited for corrinoids, often producing protonated molecules [M+H]⁺ or multiply charged ions.[15][16]

-

Tandem mass spectrometry (MS/MS) is used to induce fragmentation and obtain structural information. Collision-induced dissociation (CID) is a common fragmentation method.

-

-

Data Analysis:

-

The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight.

-

The fragmentation pattern provides insights into the structure of the corrinoid, including the nature of the axial ligands and peripheral side chains. For example, in the analysis of different forms of vitamin B12, characteristic fragment ions can be monitored.[19]

-

UV-Visible and Circular Dichroism (CD) Spectroscopy

UV-Vis and CD spectroscopy are used to study the electronic structure and chirality of corrinoids.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Samples are dissolved in a suitable UV-transparent solvent or buffer.[20][21]

-

For CD spectroscopy, it is crucial that the buffer itself is not optically active in the region of interest.[21]

-

The concentration of the sample should be adjusted to yield an absorbance in the optimal range for the instrument (typically 0.1-1.0 AU for UV-Vis). For far-UV CD, a concentration of 0.1 mg/mL in a 1-mm pathlength cell is a good starting point.[21]

-

-

Data Acquisition:

-

UV-Vis spectra are recorded over a wavelength range that covers the characteristic electronic transitions of the corrin ring (typically 200-700 nm).

-

CD spectra measure the differential absorption of left- and right-circularly polarized light and are particularly sensitive to the chiral environment of the chromophore.[22][23][24]

-

-

Data Analysis:

-

The UV-Vis spectrum provides information about the electronic transitions and can be used for quantification.[20]

-

The CD spectrum, with its characteristic positive and negative peaks (Cotton effects), provides a fingerprint of the corrinoid's three-dimensional structure and can be used to monitor conformational changes.[20][23]

-

Quantitative Structural Data

The following tables summarize key quantitative data obtained from the structural analysis of corrinoids.

Table 1: Selected Bond Lengths from X-ray Crystallography

| Bond | Cyanocobalamin (Å) | Glutathionylcobalamin (Å)[8] |

| Co - N (Corrin Plane Avg.) | ~1.90 | - |

| Co - N (DMB) | ~2.24 | 2.074(3) |

| Co - C (Cyano) | ~1.92 | - |

| Co - S (Glutathione) | - | 2.295(1) |

Table 2: Representative ¹H NMR Chemical Shifts for Cyanocobalamin in D₂O

| Proton Assignment | Chemical Shift (ppm)[13] |

| Corrin Ring Protons | 6.00 - 7.50 |

| DMB Protons | 6.00, 7.00, 7.19 |

| Ribose Protons | 3.50 - 4.50 |

| Side Chain Protons | 0.30 - 3.00 |

Table 3: Key Mass Spectrometry Fragments for Vitamin B12 Derivatives

| Derivative | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Interpretation |

| Cyanocobalamin | 1355.5 | 913 | Loss of the nucleotide loop and cyano group |

| Adenosylcobalamin | 1579.7 | 147.1, 359.2 | Protonated DMB and ribose-phosphate-DMB |

| Methylcobalamin | 1344.6 | 147.1, 359.2 | Protonated DMB and ribose-phosphate-DMB |

| Hydroxocobalamin | 1346.5 | 147.1, 359.2 | Protonated DMB and ribose-phosphate-DMB |

Visualizing Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different corrinoid structures.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. Separation and study of corrinoid cobalt-ligand isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corrin Synthesis via A→D Ring Closure. The Construction of A/D-Secocorrin Chromophore Systems by the ‘Sulfide Contraction’ Method and the Photochemical A/B-Secocorrin→Corrin Cycloisomerization - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 7. {Supplementary Data} [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.au.dk [pure.au.dk]

- 10. Crystallization and preliminary X-ray diffraction analysis of human transcobalamin, a vitamin B12-transporting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. waters.com [waters.com]

- 16. waters.com [waters.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification of specific corrinoids reveals corrinoid modification in dechlorinating microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pg.edu.pl [pg.edu.pl]

- 21. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 22. researchgate.net [researchgate.net]

- 23. chem.uzh.ch [chem.uzh.ch]

- 24. digitalcommons.trinity.edu [digitalcommons.trinity.edu]

An In-depth Technical Guide to the Transport and Uptake of Cobalamin in Archaea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalamin (vitamin B12) is a vital cobalt-containing cofactor essential for a range of metabolic processes in all three domains of life. While its biosynthesis is restricted to certain bacteria and archaea, many organisms have evolved sophisticated systems for its uptake from the environment. In the domain Archaea, which encompasses a diverse group of microorganisms often thriving in extreme environments, the mechanisms of cobalamin transport are crucial for survival and metabolic function. This technical guide provides a comprehensive overview of the current understanding of cobalamin transport and uptake in archaea, with a focus on the molecular machinery, mechanistic principles, and regulatory strategies involved. We delve into the primary transporter families implicated in this process, namely the ATP-binding cassette (ABC) transporters and Energy-Coupling Factor (ECF) transporters. This guide consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and workflows to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Significance of Cobalamin in Archaeal Metabolism

Cobalamin-dependent enzymes play critical roles in central metabolic pathways within archaea, including methane (B114726) biosynthesis, nucleotide metabolism, and fatty acid degradation.[1] Given that many archaeal species are auxotrophic for cobalamin, the ability to efficiently scavenge this complex vitamin from their surroundings is a key determinant of their ecological success. Understanding the transport mechanisms is therefore fundamental to comprehending archaeal physiology and identifying potential targets for antimicrobial strategies or biotechnological applications.

Cobalamin Transporter Families in Archaea

Archaea primarily utilize two major families of active transporters for the uptake of cobalamin and other essential micronutrients: ABC transporters and ECF transporters. These systems harness the energy from ATP hydrolysis to drive the translocation of substrates across the cell membrane against a concentration gradient.

ATP-Binding Cassette (ABC) Transporters: The BtuFCD System

ABC transporters are a large and diverse superfamily of proteins found in all domains of life. In the context of cobalamin transport, the best-characterized system in bacteria is the Btu system. While archaea lack the outer membrane and therefore the BtuB outer membrane transporter found in Gram-negative bacteria, homologs of the inner membrane components, BtuF, BtuC, and BtuD, have been identified in several archaeal genomes.[2]

The archaeal BtuFCD-like system is predicted to function as a primary active importer of cobalamin across the cytoplasmic membrane. It consists of three core components:

-

BtuF: A high-affinity substrate-binding protein that captures cobalamin in the extracellular space. In Gram-positive bacteria and archaea, BtuF is often a lipoprotein anchored to the cell membrane.

-

BtuC: A transmembrane permease that forms the channel through which cobalamin traverses the membrane.

-

BtuD: A nucleotide-binding domain (NBD) located on the cytoplasmic side of the membrane that hydrolyzes ATP to power the transport process.

The proposed mechanism involves the binding of cobalamin to BtuF, which then delivers the substrate to the BtuCD complex, triggering a conformational change driven by ATP hydrolysis that results in the translocation of cobalamin into the cytoplasm.

Energy-Coupling Factor (ECF) Transporters

ECF transporters represent another class of primary active transporters prevalent in bacteria and archaea for the uptake of various vitamins and micronutrients.[2][3] These systems are modular and typically consist of four components:

-

S-component (Substrate-binding protein): A transmembrane protein that specifically binds the substrate with high affinity.

-

T-component (Transmembrane subunit): An integral membrane protein that is part of the energizing module.

-

A and A' components (ATPases): Two distinct ATP-hydrolyzing subunits that form the energizing module along with the T-component.

In many cases, a single ECF module (comprising the T, A, and A' components) can associate with different S-components to transport a variety of substrates.[3] Comparative genomic analyses suggest the presence of ECF transporters for cobalamin in several archaeal lineages.[2]

Quantitative Data on Archaeal Cobalamin Transport

While our understanding of the components of archaeal cobalamin transport systems is growing, specific quantitative data on their kinetic parameters and binding affinities remain limited. Much of the current knowledge is inferred from studies on bacterial homologs. The following table summarizes the available data and highlights areas where further research is needed.

| Transporter Component | Organism/Domain | Parameter | Value | Reference(s) |

| BtuF (Bacterial Homolog) | Escherichia coli | Kd for Cyanocobalamin | ~15 nM | [4][5] |

| ECF-CbrT (Bacterial Homolog) | Lactobacillus delbrueckii | KM for Cobalamin | 2.1 ± 0.4 nM | [6] |

| ECF-CbrT (Bacterial Homolog) | Lactobacillus delbrueckii | Vmax | 0.06 ± 0.01 pmol/mg/s | [6] |

| BtuF (Archaeal Homolog) | Haloferax volcanii | Binding of B12-analog | Demonstrated | [7] |

Note: The lack of specific quantitative data for archaeal cobalamin transporters underscores a significant gap in our knowledge and presents a key area for future research.

Regulation of Cobalamin Transport in Archaea

The expression of cobalamin transport systems in archaea is tightly regulated to ensure an adequate supply of this essential cofactor while avoiding the energetic cost of unnecessary protein synthesis. A primary mechanism of regulation is through riboswitches , which are structured RNA elements typically located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA).[8][9]

Cobalamin riboswitches directly bind to cobalamin or its derivatives, leading to a conformational change in the RNA structure. This structural rearrangement can modulate gene expression at either the transcriptional or translational level. In archaea, cobalamin riboswitches have been identified and are predicted to regulate the expression of genes involved in both cobalamin biosynthesis and transport.[8][9]

Caption: Cobalamin Riboswitch Regulatory Mechanism.

Experimental Protocols

Investigating the function of archaeal cobalamin transporters requires specialized experimental approaches, particularly given the often extremophilic nature of these organisms. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Archaeal Cobalamin Transporters

Due to the typically low abundance of transport proteins in native membranes, heterologous expression is often necessary to obtain sufficient quantities for biochemical and structural studies.

Protocol: Expression and Purification of a His-tagged Archaeal Membrane Transporter in E. coli

-

Gene Synthesis and Cloning:

-

Synthesize the archaeal transporter gene with codon optimization for E. coli expression.

-

Incorporate a C-terminal hexa-histidine (6x-His) tag for affinity purification.

-

Clone the gene into a suitable expression vector, such as pET-28a(+), under the control of a T7 promoter.

-

-

Expression in E. coli :

-

Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3) or C43(DE3)).

-

Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding and membrane insertion.

-

-

Membrane Vesicle Preparation:

-

Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).

-

Lyse the cells using a French press or sonication.

-

Remove unbroken cells and debris by low-speed centrifugation (10,000 x g, 20 min, 4°C).

-

Isolate the membrane fraction by ultracentrifugation (150,000 x g, 1 hour, 4°C).

-

Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

-

-

Solubilization and Purification:

-

Resuspend the membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20% glycerol, 20 mM imidazole) containing a suitable detergent (e.g., 1-2% n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG)).

-

Incubate with gentle agitation for 1-2 hours at 4°C to solubilize membrane proteins.

-

Remove insoluble material by ultracentrifugation (150,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.05% DDM).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (wash buffer containing 250-500 mM imidazole).

-

-

Size-Exclusion Chromatography:

-

Further purify the eluted protein by size-exclusion chromatography (SEC) using a column pre-equilibrated with SEC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM) to remove aggregates and obtain a homogenous protein preparation.

-

Caption: Workflow for Heterologous Expression and Purification.

Reconstitution of Archaeal Cobalamin Transporters into Proteoliposomes

To study the transport activity of purified membrane proteins, they must be reconstituted into artificial lipid vesicles (liposomes) to form proteoliposomes.

Protocol: Reconstitution of an Archaeal Transporter into Liposomes

-

Liposome (B1194612) Preparation:

-

Prepare a lipid mixture (e.g., E. coli polar lipids or a defined mixture of POPE, POPG, and cardiolipin) in chloroform.

-

Dry the lipids to a thin film under a stream of nitrogen gas and then under vacuum for at least 2 hours.

-

Hydrate the lipid film in reconstitution buffer (e.g., 50 mM HEPES-KOH pH 7.0, 100 mM KCl) to a final lipid concentration of 10-20 mg/mL.

-

Subject the lipid suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane (e.g., 100-400 nm pore size) to form unilamellar liposomes.

-

-

Detergent Destabilization and Protein Insertion:

-

Titrate the liposome suspension with a mild detergent (e.g., Triton X-100 or DDM) to the point of saturation, just before complete solubilization.

-

Add the purified transporter protein to the destabilized liposomes at a desired lipid-to-protein ratio (e.g., 50:1 to 200:1 w/w).

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

-

Detergent Removal:

-

Remove the detergent to allow the formation of sealed proteoliposomes. This can be achieved by:

-

Dialysis: Dialyze the mixture against detergent-free buffer for 48-72 hours with several buffer changes.

-

Bio-Beads: Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking for several hours to overnight at 4°C.

-

-

-

Proteoliposome Harvesting:

-

Harvest the proteoliposomes by ultracentrifugation (200,000 x g, 1 hour, 4°C).

-

Resuspend the proteoliposome pellet in the desired buffer for transport assays.

-

Cobalamin Uptake Assay using Radiolabeled Substrate

This assay directly measures the transport of cobalamin into proteoliposomes.

Protocol: Radiolabeled Cobalamin Uptake Assay

-

Assay Preparation:

-

Load the proteoliposomes with an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine) and ATP by freeze-thaw cycles followed by extrusion.

-

Equilibrate the proteoliposomes to the desired assay temperature (e.g., 37°C or a temperature suitable for the specific archaeal protein).

-

-

Initiation of Transport:

-

Initiate the transport reaction by adding radiolabeled cobalamin (e.g., [57Co]-cyanocobalamin) to the proteoliposome suspension.

-

-

Time-course Sampling and Quenching:

-